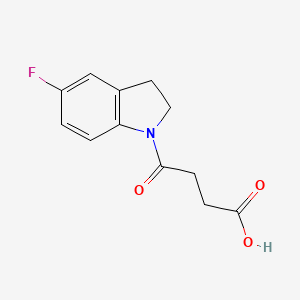

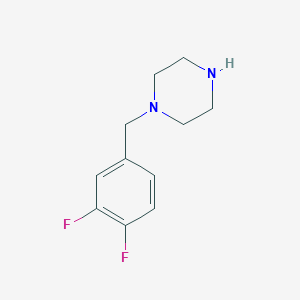

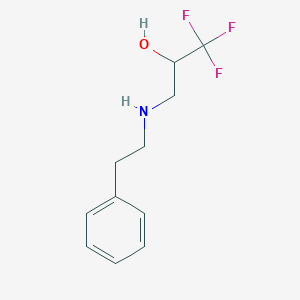

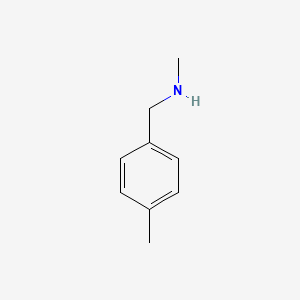

1,1,1-Trifluoro-3-(phenethylamino)-2-propanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,1,1-Trifluoro-3-phenylacetone is a trifluoromethyl ketone . Its in vitro neuroprotective potency against low K (+)-induced apoptosis in cerebellar granule neurons (CGNs) by different pathways has been reported .

Synthesis Analysis

Novel heterocyclizations have been investigated based on the reaction of the complex between trifluoromethanesulfonic anhydride and 4-dimethylamino-1,1,1-trifluoro-3-buten-2-one with 2,2’-biindolyl and N,N’-dipyrrolylmethane leading to closure of 6- or 7-membered rings .Molecular Structure Analysis

The molecular formula of 1,1,1-Trifluoro-3-phenylacetone is C9H7F3O . The structure includes a trifluoromethyl group attached to a carbonyl group, which is further connected to a phenyl group .Chemical Reactions Analysis

Unfortunately, the application of 1,1,1-trifluoro-3-iodopropane and 1,1,1-trifluoro-2-iodoethane, containing a shorter alkyl chain, did not allow for the preparation of the corresponding products, indicating limitations of this method .Physical And Chemical Properties Analysis

The density of 1,1,1-Trifluoro-3-phenylacetone is 1.22 g/mL at 25 °C(lit.) and its boiling point is 51-52 °C2 mm Hg(lit.) .Wissenschaftliche Forschungsanwendungen

Pharmacology

1,1,1-Trifluoro-3-(phenethylamino)-2-propanol: has potential applications in pharmacology due to its structural similarity to bioactive compounds. It could serve as a precursor for the synthesis of pharmaceuticals that target central nervous system disorders, leveraging its phenethylamine moiety, which is a common feature in compounds with psychoactive properties .

Organic Synthesis

In organic chemistry, this compound can be utilized as a building block for complex molecules. Its trifluoromethyl group can increase the lipophilicity and metabolic stability of the derivatives, making it valuable for developing new medicinal compounds .

Analytical Chemistry

The compound’s unique structure allows it to be used as a standard or reagent in analytical methods. Its trifluoromethyl group can be detected using fluorine NMR, aiding in the structural elucidation of novel synthetic molecules .

Material Science

1,1,1-Trifluoro-3-(phenethylamino)-2-propanol: may find applications in material science, particularly in the development of novel polymers or coatings. The presence of both amino and alcohol functional groups allows for crosslinking, which can enhance the properties of polymeric materials .

Biochemistry

This compound could be used in biochemistry research as a fluorinated analogue of natural metabolites, helping to study the metabolic pathways involving similar structures. Its incorporation into biomolecules could also be explored for the development of new diagnostic agents .

Environmental Science

In environmental science, the compound’s derivatives could be investigated for their properties as environmentally benign alternatives to more toxic substances. Its potential to form less harmful degradation products makes it an interesting candidate for green chemistry applications .

Safety and Hazards

Eigenschaften

IUPAC Name |

1,1,1-trifluoro-3-(2-phenylethylamino)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3NO/c12-11(13,14)10(16)8-15-7-6-9-4-2-1-3-5-9/h1-5,10,15-16H,6-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJRBCBVNZITOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382422 |

Source

|

| Record name | 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Trifluoro-3-(phenethylamino)-2-propanol | |

CAS RN |

400878-20-8 |

Source

|

| Record name | 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1304184.png)

![4-{3-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-pyridine](/img/structure/B1304189.png)

![[2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1304192.png)